2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide
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Overview
Description
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is a versatile chemical compound with a wide range of applications in scientific research. This compound is particularly notable for its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a piperazine moiety. These structural features contribute to its diverse chemical reactivity and potential utility in various fields such as drug development, particularly in neuroscience.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions.
Formation of the Sulfonyl Linkage: The sulfonyl group is incorporated through sulfonation reactions, often using sulfonyl chlorides.
Final Coupling: The final step involves coupling the cyclohexyl group with the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to sulfide under specific conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields phenolic derivatives, while reduction of the sulfonyl group produces sulfides.
Scientific Research Applications
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are also investigated for their potential as acetylcholinesterase inhibitors.
Uniqueness
2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the field of neuroscience.
Properties
IUPAC Name |
2-cyclohexyl-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O4S/c1-29-21-10-8-20(9-11-21)24-13-15-25(16-14-24)30(27,28)17-5-12-23-22(26)18-19-6-3-2-4-7-19/h8-11,19H,2-7,12-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZONMZTZNXEBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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